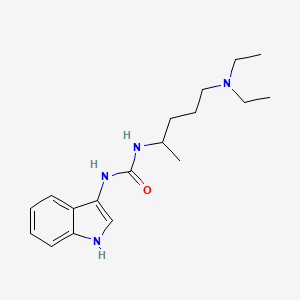

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea

Description

1-(5-(Diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring a 1H-indol-3-yl group linked via a urea bridge to a 5-(diethylamino)pentan-2-yl chain. The indole moiety is a common pharmacophore in bioactive molecules, often associated with interactions with serotonin receptors or kinase inhibition . The diethylamino-pentyl chain likely contributes to solubility and membrane permeability due to its basic amine and hydrophobic alkyl components.

Properties

IUPAC Name |

1-[5-(diethylamino)pentan-2-yl]-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O/c1-4-22(5-2)12-8-9-14(3)20-18(23)21-17-13-19-16-11-7-6-10-15(16)17/h6-7,10-11,13-14,19H,4-5,8-9,12H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNQHDFVUDBCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with a diethylaminopentyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole ring or the urea moiety are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Pharmacology: Studies may focus on its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

Materials Science: The compound could be explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a urea linker, indole core, and diethylamino-pentyl side chain. Below is a comparison with key analogs:

Table 1: Structural Comparison

Key Observations

Urea vs. Enone/Thioamide Linkers: The urea group in the target compound and ’s analog provides strong hydrogen-bonding capacity, critical for target interactions. In contrast, the enone in ’s compound and the thioamide in ’s pyrazole derivative may prioritize electrophilic reactivity or metal coordination.

Substituent Effects: The diethylamino-pentyl chain in the target compound enhances lipophilicity and basicity compared to the bromo-methoxyphenyl group in ’s analog . This may influence tissue distribution and metabolic stability.

Indole Positioning: The 3-position of the indole is conserved in the target compound and ’s enone derivative , whereas ’s analog substitutes the indole at the 4-position. Positional differences can drastically alter biological target specificity.

Table 2: Hypothesized Pharmacological Profiles

Key Challenges :

- Steric hindrance from the pentyl chain may reduce coupling efficiency.

- The basic amine may require protection-deprotection strategies to avoid side reactions.

Biological Activity

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea, also known as a derivative of indole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure that combines an indole moiety with a diethylamino-pentan-2-yl side chain, which may influence its pharmacological properties.

The chemical formula of this compound is , with a molecular weight of approximately 329.4 g/mol. Its structural features suggest potential interactions with biological targets, particularly in cancer therapy and neurological applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H27N3O2 |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 852367-36-3 |

Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of specific kinases and modulation of cell signaling pathways. For instance, studies on related indole derivatives have shown that they can inhibit FLT3 kinase activity, which is significant in the treatment of certain leukemias.

Anticancer Properties

Numerous studies have explored the anticancer properties of indole derivatives. For example, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including MV4-11 cells, which harbor FLT3/ITD mutations. The following table summarizes key findings from recent studies:

| Compound | IC50 (µM) | Target | Mechanism of Action |

|---|---|---|---|

| Indole derivative A | 0.072 | FLT3 kinase | Inhibits phosphorylation and induces apoptosis |

| Indole derivative B | 0.302 | CDK2 | Inhibits cell cycle progression |

| This compound | TBD | TBD | TBD |

Neuropharmacological Effects

In addition to anticancer activities, indole derivatives are also being investigated for their neuropharmacological effects. The diethylamino group is hypothesized to enhance blood-brain barrier permeability, potentially allowing these compounds to exert effects on central nervous system targets.

Case Studies

A notable study evaluated the effects of an indole-based compound on human cancer cells and revealed that it induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through PARP cleavage mechanisms. This suggests that this compound may share similar properties.

Study Summary

In vivo studies using xenograft models demonstrated that administration of related compounds resulted in significant tumor growth inhibition without noticeable toxicity, indicating a favorable therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.